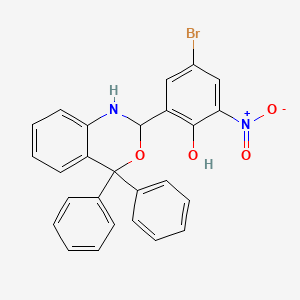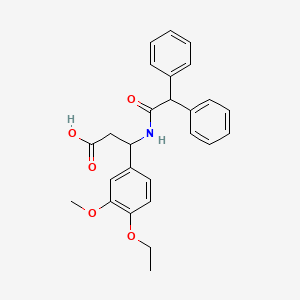![molecular formula C29H35NO4 B4298372 N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE](/img/structure/B4298372.png)
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE
概要
説明
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE is a complex organic compound that features a unique adamantyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE typically involves multiple steps. One common approach is to start with the adamantane derivative, which undergoes a series of reactions to introduce the propyl and benzoyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized benzamides .
科学的研究の応用
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE involves its interaction with specific molecular targets. The adamantyl group provides a rigid, bulky structure that can enhance binding affinity to certain proteins or enzymes. The benzamide moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various cellular pathways and processes .
類似化合物との比較
Similar Compounds
N-[1-(1-adamantyl)propyl]acetamide: Shares the adamantyl and propyl groups but differs in the acetamide moiety.
4-(2,5-dimethoxybenzoyl)benzamide: Lacks the adamantyl and propyl groups, focusing on the benzamide structure with methoxy substitutions.
Uniqueness
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(2,5-DIMETHOXYBENZOYL)BENZAMIDE is unique due to the combination of the adamantyl group with the benzamide structure, providing a balance of rigidity and functional versatility. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO4/c1-4-26(29-15-18-11-19(16-29)13-20(12-18)17-29)30-28(32)22-7-5-21(6-8-22)27(31)24-14-23(33-2)9-10-25(24)34-3/h5-10,14,18-20,26H,4,11-13,15-17H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWHFGVORAVMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)C(=O)C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4298292.png)
![3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4298300.png)
![13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B4298308.png)

![3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID](/img/structure/B4298322.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B4298347.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B4298355.png)
![3-(4-ETHOXY-3-METHOXYPHENYL)-3-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]PROPANOIC ACID](/img/structure/B4298370.png)
![2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4298379.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B4298384.png)
![PROPAN-2-YL 4-(2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B4298393.png)
![N-(2-chlorophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B4298395.png)
![7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4298401.png)
